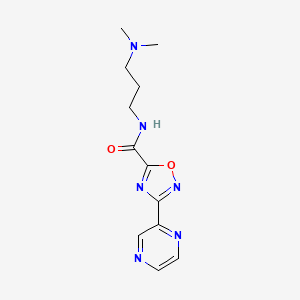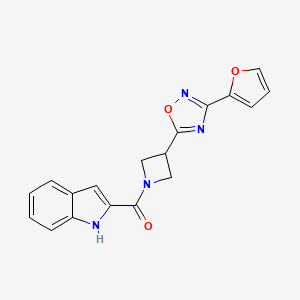![molecular formula C10H20N2O2 B2986775 Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate CAS No. 1184475-91-9](/img/structure/B2986775.png)
Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate is a chemical compound with the CAS Number: 1184475-91-9 . It has a molecular weight of 200.28 . The IUPAC name for this compound is ethyl {[(1-methyl-3-pyrrolidinyl)methyl]amino}acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-3-14-10(13)7-11-6-9-4-5-12(2)8-9/h9,11H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 200.28 . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .Applications De Recherche Scientifique
Corrosion Inhibition in Acid Media : Research has explored the use of similar compounds in the context of corrosion inhibition. For example, the study of 1-(2-ethylamino)-2-methylimidazoline and its derivatives demonstrated their potential as corrosion inhibitors in deaerated acid media. This application is particularly relevant in industrial contexts where metal corrosion can be a significant issue (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthesis of New Compounds for Biological Applications : Research involving derivatives of related pyrrolidin compounds has led to the development of new chemical entities. For instance, the synthesis of specific furan derivatives from D-glucose and ethyl acetoacetate has resulted in compounds with potential as selective beta-galactosidase inhibitors. These findings can be instrumental in the development of new therapeutic agents (Moreno‐Vargas, Demange, Fuentes, Robina, & Vogel, 2002).
Investigation of Cytotoxic Properties : The exploration of compounds derived from similar chemical structures has included studies on their cytotoxic properties. For example, research on mansouramycins, derived from marine streptomycetes, has revealed their potential cytotoxicity against various cancer cell lines. This highlights the potential of these compounds in the development of anticancer therapies (Hawas et al., 2009).
Development of Neuroleptic Agents : Studies on benzamides of N,N-disubstituted ethylenediamines and related pyrrolidines have investigated their potential as neuroleptic agents. This research is significant in the field of neuroscience and pharmacology, offering insights into the development of new drugs for treating psychiatric disorders (Iwanami Sumio et al., 1981).
Catalytic Applications in Organic Synthesis : The use of ionic liquids like 1-ethyl-3-methylimidazole acetate in the synthesis of imidazoles demonstrates the catalytic capabilities of related compounds. This research has implications for organic synthesis, providing more efficient and environmentally friendly methods (Zang et al., 2010).
Glycosidase Inhibitory Activities : Compounds synthesized from ethyl acetoacetate and D-glucose have been studied for their glycosidase inhibitory activities. This is relevant in the development of inhibitors for specific enzymes, which can have therapeutic applications (Moreno‐Vargas et al., 2003).
Propriétés
IUPAC Name |
ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-10(13)7-11-6-9-4-5-12(2)8-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOCMDKAIKOYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184475-91-9 |
Source


|
| Record name | ethyl 2-{[(1-methylpyrrolidin-3-yl)methyl]amino}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate](/img/structure/B2986692.png)


![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)


![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)


![1-(3-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2986705.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2986713.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2986714.png)
